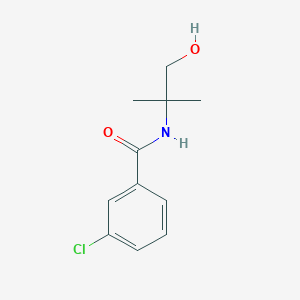
8-propoxy-1,4-dihydroquinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Propoxy-1,4-dihydroquinolin-4-one (8-PDQ) is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). 8-PDQ has been studied extensively in the last few decades and has been found to have a wide range of applications in scientific research and laboratory experiments.
作用机制
8-propoxy-1,4-dihydroquinolin-4-one is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the biosynthesis of prostaglandins and thromboxanes, which are important mediators of inflammation. 8-propoxy-1,4-dihydroquinolin-4-one binds to the active site of COX-2, preventing the enzyme from catalyzing the formation of prostaglandins and thromboxanes. This results in the inhibition of the inflammatory response.
Biochemical and Physiological Effects
8-propoxy-1,4-dihydroquinolin-4-one has been found to have a wide range of biochemical and physiological effects. 8-propoxy-1,4-dihydroquinolin-4-one has been found to inhibit the formation of pro-inflammatory prostaglandins and thromboxanes, resulting in the inhibition of the inflammatory response. 8-propoxy-1,4-dihydroquinolin-4-one has also been found to inhibit the growth of cancer cells, suggesting that it may be useful in the treatment of cancer. 8-propoxy-1,4-dihydroquinolin-4-one has also been found to have anti-oxidant and anti-apoptotic effects, suggesting that it may be useful in the treatment of various diseases.
实验室实验的优点和局限性
8-propoxy-1,4-dihydroquinolin-4-one has several advantages and limitations for lab experiments. 8-propoxy-1,4-dihydroquinolin-4-one is a potent and selective inhibitor of COX-2, making it an ideal tool for studying the role of COX-2 in inflammation, cancer, and cardiovascular diseases. 8-propoxy-1,4-dihydroquinolin-4-one is also relatively inexpensive and easy to synthesize, making it an ideal tool for laboratory experiments. However, 8-propoxy-1,4-dihydroquinolin-4-one has a relatively short half-life, making it difficult to use in long-term experiments. Additionally, 8-propoxy-1,4-dihydroquinolin-4-one is not approved for use in humans, making it difficult to use in clinical studies.
未来方向
There are a number of potential future directions for 8-propoxy-1,4-dihydroquinolin-4-one research. 8-propoxy-1,4-dihydroquinolin-4-one could be used to develop novel therapeutic agents for the treatment of inflammation, cancer, and cardiovascular diseases. 8-propoxy-1,4-dihydroquinolin-4-one could also be used to study the role of COX-2 in the regulation of apoptosis and cell proliferation. Additionally, 8-propoxy-1,4-dihydroquinolin-4-one could be used to study the role of COX-2 in the development of novel therapeutic agents. Finally, 8-propoxy-1,4-dihydroquinolin-4-one could be used to study the role of COX-2 in the development of novel drugs and drug delivery systems.
合成方法
8-propoxy-1,4-dihydroquinolin-4-one is synthesized from commercially available 1,4-dihydroquinolin-4-one (DHQ) using a two-step method involving a base-catalyzed reaction followed by an acid-catalyzed reaction. In the first step, the DHQ is treated with a base such as sodium hydroxide or potassium hydroxide in the presence of an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. This reaction results in the formation of the 8-propoxy-1,4-dihydroquinolin-4-one. In the second step, the 8-propoxy-1,4-dihydroquinolin-4-one is then treated with an acid such as hydrochloric acid or sulfuric acid in the presence of an aprotic solvent such as dimethylformamide or dimethyl sulfoxide. This reaction results in the formation of the 8-propoxy-1,4-dihydroquinolin-4-one.
科学研究应用
8-propoxy-1,4-dihydroquinolin-4-one has been studied extensively in the last few decades and has been found to have a wide range of applications in scientific research and laboratory experiments. 8-propoxy-1,4-dihydroquinolin-4-one has been used to study the role of COX-2 in inflammation, cancer, and cardiovascular diseases. 8-propoxy-1,4-dihydroquinolin-4-one has also been used to study the role of COX-2 in the development of novel therapeutic agents. 8-propoxy-1,4-dihydroquinolin-4-one has also been used to study the role of COX-2 in the regulation of apoptosis and cell proliferation.
属性
| { "Design of the Synthesis Pathway": "The synthesis of 8-propoxy-1,4-dihydroquinolin-4-one can be achieved through a multi-step process involving the synthesis of intermediate compounds.", "Starting Materials": [ "4-hydroxyquinolin-2-one", "1-bromo-3-propylpropane", "Sodium hydride", "Dimethylformamide", "Acetic anhydride", "Sulfuric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-propoxyquinolin-2-one by reacting 4-hydroxyquinolin-2-one with 1-bromo-3-propylpropane in the presence of sodium hydride and dimethylformamide.", "Step 2: Conversion of 4-propoxyquinolin-2-one to 8-propoxy-1,4-dihydroquinolin-4-one by reacting it with acetic anhydride and sulfuric acid.", "Step 3: Purification of the product by neutralizing the reaction mixture with sodium hydroxide and recrystallization from ethanol." ] } | |
CAS 编号 |
1156919-63-9 |
产品名称 |
8-propoxy-1,4-dihydroquinolin-4-one |
分子式 |
C12H13NO2 |
分子量 |
203.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



